

Application Notes: Cdk2-IN-26 In Vitro Kinase Assay Protocol

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Compound of Interest

Compound Name: Cdk2-IN-26

Cat. No.: B12365586

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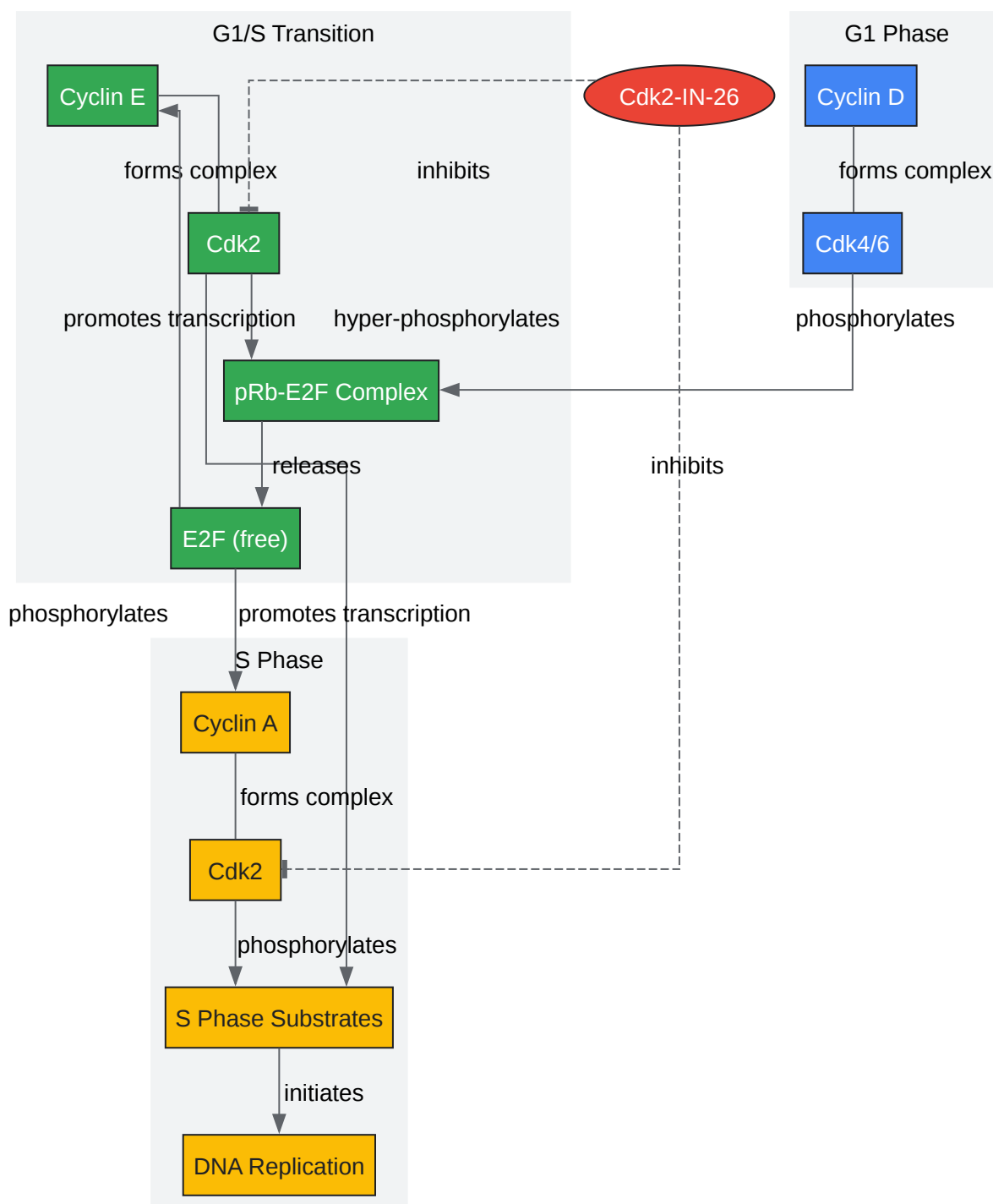
For Researchers, Scientists, and Drug Development Professionals

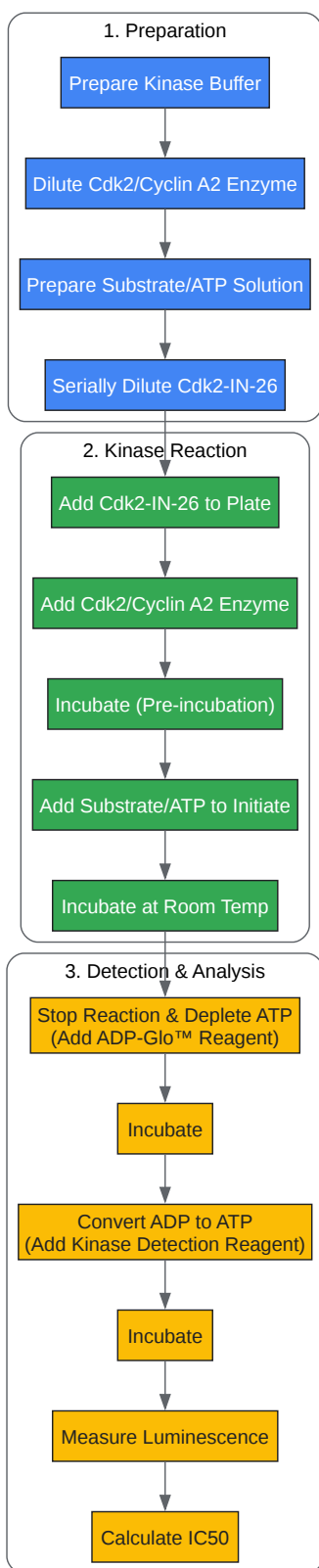
Introduction

Cyclin-dependent kinase 2 (Cdk2) is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle.[1] Specifically, Cdk2 activity is essential for the transition from the G1 to the S phase, where DNA replication occurs.[1] Dysregulation of Cdk2 activity is frequently observed in various cancers, making it a significant target for anticancer drug development.[2][3] In vitro kinase assays are fundamental tools for identifying and characterizing potential Cdk2 inhibitors, such as **Cdk2-IN-26**. This document provides a detailed protocol for assessing the inhibitory activity of **Cdk2-IN-26** against human Cdk2/Cyclin A2 using a luminescence-based assay that quantifies ADP production.

Cdk2 Signaling Pathway

The activity of Cdk2 is tightly regulated by its association with cyclin partners, primarily Cyclin E and Cyclin A.[4] The Cdk2/Cyclin E complex is instrumental in initiating the G1/S transition by phosphorylating key substrates like the Retinoblastoma protein (Rb).[1] This phosphorylation releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis.[1] Subsequently, the Cdk2/Cyclin A complex is required for progression through the S phase.[4]





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